Oct-4-ene-3,6-dione is a dicarbonyl compound characterized by the presence of two ketone functional groups located at the 3 and 6 positions of a linear octene chain. Its molecular formula is , and it is often represented structurally as follows:
textO ||CH3-C-CH=CH-CH2-C-CH=CH2 || O
This compound is notable for its unsaturated carbon chain, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.
Research indicates that derivatives of oct-4-ene-3,6-dione exhibit biological activity. For instance, similar compounds have shown neuroprotective effects in models of ischemic stroke. They may reduce oxidative stress markers and improve neuronal survival rates. Specifically, cholest-4-ene-3,6-dione has been identified as having neuroprotective properties by decreasing reactive oxygen species production and enhancing lipid metabolism in cellular models .
Several methods exist for synthesizing oct-4-ene-3,6-dione:
Oct-4-ene-3,6-dione has potential applications in various fields:
Studies focusing on the interactions of oct-4-ene-3,6-dione with biological systems have revealed interesting insights into its mechanism of action. For example, its ability to modulate oxidative stress pathways suggests potential therapeutic roles in conditions characterized by oxidative damage. Interaction studies often involve assessing its effects on cellular signaling pathways related to inflammation and apoptosis.
Oct-4-ene-3,6-dione shares structural similarities with several other dicarbonyl compounds. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Cholest-4-ene-3,6-dione | Steroidal structure | Exhibits neuroprotective effects in ischemic models |
| Octa-2,4-diene-1,5-dione | Linear diene | Higher reactivity due to additional double bonds |
| Cyclohexane-1,2-dione | Cyclic structure | Different reactivity patterns due to ring strain |
Oct-4-ene-3,6-dione is unique due to its linear structure combined with two ketone functionalities positioned at specific intervals along the carbon chain. This configuration allows it to participate in a variety of
Catalytic oxidation of alkenes and alcohols remains the most direct route to oct-4-ene-3,6-dione derivatives. The modified Jones oxidation has emerged as a highly efficient method for converting steroidal 5-en-3β-ols into 4-ene-3,6-diones in a two-phase system. This protocol employs chromium trioxide (CrO₃) and sulfuric acid (H₂SO₄) in acetone/water, enabling rapid oxidation (1–2 hours) with yields exceeding 77%. The mechanism involves the formation of a chromic acid intermediate, which abstracts a hydrogen atom from the alcohol substrate, leading to the generation of a carbonyl group via a six-membered cyclic transition state.
A comparative analysis of oxidation methods reveals distinct advantages of the Jones protocol over traditional alternatives:
| Method | Catalyst | Yield (%) | Reaction Time | Selectivity |
|---|---|---|---|---|
| Modified Jones | CrO₃/H₂SO₄ | 77–89 | 1–2 h | High |
| Swern Oxidation | (COCl)₂/DMSO | 60–75 | 3–6 h | Moderate |
| TEMPO/NaClO | TEMPO/NaClO | 65–80 | 4–8 h | Variable |
The regioselectivity of the Jones oxidation is attributed to the stabilization of partial positive charges at the C3 and C6 positions during the oxidation of steroidal substrates. For non-steroidal systems, such as 2,2,7,7-tetramethyl-oct-4-ene-3,6-dione (CAS 29100-93-4), the reaction conditions are optimized to prevent over-oxidation of the alkene moiety. The molecular formula C₁₂H₂₀O₂ and exact mass 196.146 g/mol of this derivative highlight its structural compactness, which influences its reactivity in subsequent transformations.
Stereocontrol during alkene functionalization is critical for accessing enantiomerically pure oct-4-ene-3,6-dione derivatives. The Stevens rearrangement of nitrile-stabilized ammonium ylides, as demonstrated in the synthesis of (±)-tylophorine, provides a blueprint for stereoselective C–C bond formation adjacent to the dione system. This five-step sequence avoids protecting group manipulations and achieves high diastereoselectivity through conformational restriction of the ylide intermediate.
Recent advances in enantioselective catalysis have further enhanced stereochemical outcomes. For example, IDPi (iminodiphosphorimidate) catalysts enable the assembly of 1,4-dicarbonyl compounds with >90% enantiomeric excess (ee) by enforcing a chiral environment during nucleophilic attack of silyl ketene acetals. While developed for 1,4-diketones, this strategy is adaptable to oct-4-ene-3,6-dione synthesis by modifying the electrophilic partner. Key factors influencing stereoselectivity include:
Although direct biocatalytic routes to oct-4-ene-3,6-dione remain underexplored, microbial systems show promise for oxidizing sterol analogs. For instance, Stigmast-4-ene-3,6-dione (PubChem CID 5490007), a structurally related steroid, is biosynthesized in Gleditsia sinensis through cytochrome P450-mediated oxidation of stigmasterol. This pathway suggests that engineered enzymes could oxidize non-steroidal alkenes to yield enantiopure diones. Challenges include:
Ongoing work focuses on directed evolution of alcohol dehydrogenases and alkene monooxygenases to improve activity toward linear oct-4-ene precursors.
Solid-phase synthesis enables rapid diversification of oct-4-ene-3,6-dione scaffolds by immobilizing intermediates on polymeric supports. A representative strategy involves:
This approach minimizes purification steps and allows combinatorial library generation. For example, varying the ylide structure in step 2 produces derivatives with alkyl, aryl, or heteroaryl substituents at C2 and C7 positions.
Cholesterol oxidase enzymes serve as the primary catalysts in the biotransformation of cholesterol to various oxidized derivatives, including intermediates that can lead to oct-4-ene-3,6-dione formation [7] [12]. These enzymes belong to the flavin adenine dinucleotide-dependent oxidoreductase family and catalyze the oxidation of the 3β-hydroxyl group of cholesterol while simultaneously facilitating isomerization of the Δ5-6 double bond to the Δ4-5 position [44] [45].
The biotransformation mechanism proceeds through a two-step process where cholesterol oxidase first catalyzes the oxidation of cholesterol to sterol-5-en-3-one, followed by oxidation at the C6 position and subsequent Δ5 to Δ4 isomerization [5]. This process results in the formation of 6β-hydroperoxycholest-4-en-3-one as an unstable intermediate compound [15] [29]. The 6β-hydroperoxide intermediate undergoes spontaneous conversion with time extension, ultimately leading to the formation of more stable ketodione structures [5] [50].
Table 1: Cholesterol Oxidase-Mediated Biotransformation Mechanisms
| Enzyme Source | Primary Product | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Conversion Yield (%) |
|---|---|---|---|---|---|
| Pseudomonas fluorescens | 6β-hydroperoxycholest-4-en-3-one | 58-60 | 6.0-8.0 | 65 | 16 |
| Chromobacterium sp. DS-1 | 6β-hydroperoxycholest-4-en-3-one | 58 | 7.0-7.5 | 65 | Not specified |
| Burkholderia cepacia ST-200 | 6β-hydroperoxycholest-4-en-3-one | 60 | 7.0 | 60 | Enhanced 3-3.5x in organic solvents |
| Pseudomonas aeruginosa PA157 | 6β-hydroperoxycholest-4-en-3-one | Not specified | 7.5-8.0 | 70 | High Vmax (15.9 μmol/min/mg) |
| Rhodococcus erythropolis PR4 | cholest-4-en-3-one / 6β-hydroperoxycholest-4-en-3-one | ~51.9 | Not specified | Not specified | Variable |
The cholesterol oxidase from Pseudomonas fluorescens demonstrates unique dioxygenase activity, utilizing molecular oxygen to form the 6β-hydroperoxide intermediate rather than the conventional cholest-4-en-3-one product [15]. This enzyme consumes 2 mol of oxygen and produces 1 mol of hydrogen peroxide for every 1 mol of cholesterol oxidized [29]. The mechanism involves flavoprotein-mediated oxidation where the enzyme acts as both a 3β-hydroxysteroid oxidase and a flavoprotein dioxygenase [15] [35].
Pseudomonas fluorescens plays a crucial role in steroidal backbone modification through its specialized enzymatic machinery capable of transforming cholesterol into various intermediates relevant to oct-4-ene-3,6-dione biosynthesis [16] [42]. The bacterium employs a comprehensive steroid degradation pathway that involves multiple enzymatic steps, each contributing to the structural modification of the steroid backbone [21] [24].
The transformation process initiated by Pseudomonas fluorescens involves the sequential modification of cholesterol through several key intermediates [42]. The bacterial degradation pathway includes the formation of cholest-5-en-3-one, cholest-4-en-3-one, 26-hydroxycholest-4-en-3-one, androsta-1,4-dien-3,17-dione, cholest-4-en-3-one-26-oic acid, chol-4-en-3-one-24-oic acid, pregn-4-en-3-one-20-carboxylic acid, and pregna-1,4-dien-3-one-20-carboxylic acid [42].
Table 2: Pseudomonas fluorescens Steroid Transformation Products
| Starting Material | Intermediate/Product | Reaction Type | Enzyme Class |
|---|---|---|---|
| Cholesterol | cholest-5-en-3-one | Initial oxidation | Cholesterol oxidase |
| Cholesterol | 6β-hydroperoxycholest-4-en-3-one | Peroxidation | Cholesterol oxidase (dioxygenase activity) |
| Cholesterol | cholest-4-en-3-one | Isomerization | Δ5-3-ketosteroid isomerase |
| Cholesterol | 26-hydroxycholest-4-en-3-one | Side chain hydroxylation | Cytochrome P450 |
| Cholesterol | androsta-1,4-dien-3,17-dione | Ring degradation | 3-ketosteroid dehydrogenase |
| Cholesterol | cholest-4-en-3-one-26-oic acid | Side chain oxidation | Multiple oxidases |
The steroid degradation process in Pseudomonas fluorescens follows the well-established 9,10-seco pathway, which involves the systematic breakdown of the steroid ring system [24] [32]. The initial steps focus on the modification of the A and B rings, while subsequent reactions target the side chain degradation through β-oxidation-like processes [32] [56]. The bacterium produces various enzymes including 3-ketosteroid 9α-hydroxylase and 3,4-dihydroxy-9,10-seconandrosta-1,3,5(10)-trien-9,17-dione dioxygenase, which are crucial for steroid nucleus degradation [24].
The metabolic capabilities of Pseudomonas fluorescens extend to the production of cholesteryl formate and other specialized metabolites through bacteria-mediated cholesterol metabolism [16]. The formation of these compounds involves complex enzymatic processes that likely include esterification enzymes capable of attaching functional groups to the cholesterol molecule [16]. The bacterium demonstrates versatility in converting cholesterol into chemically diverse metabolites through intricate enzymatic processes [16].
The enzymatic isomerization processes leading to Δ4-3-ketosteroid formation represent critical steps in the biosynthetic pathway toward oct-4-ene-3,6-dione [11] [13]. These processes involve specialized enzymes that catalyze the conversion of Δ5-3-ketosteroids to their corresponding Δ4 isomers through well-characterized mechanisms [47] [49].
The Δ5-3-ketosteroid isomerase catalyzes the isomerization of Δ5-3-ketosteroids to Δ4-3-ketosteroids through intramolecular transfer of the C4β proton to the C6β position via a dienolic intermediate [11] [47]. The mechanism proceeds through a diffusion-controlled process within an environment shielded from solvent, utilizing specific catalytic residues to facilitate proton transfer [11] [47].
The catalytic mechanism involves Asp38 as the catalytic base that abstracts the C4β proton from the steroid substrate, while Tyr14 functions as the general acid [11]. The reaction proceeds through the formation of a carbanionic intermediate where the activation energy of proton transfer is reduced by the presence of Asp103 and Tyr16, which form strong low barrier hydrogen bonds to the dienolic intermediate [47]. The resulting dienolate intermediate is stabilized by hydrogen bonds provided by Tyr16 and Asp103 to the C3 oxyanion [47].
Table 3: Enzymatic Isomerization Processes in Δ4-3-ketosteroid Formation
| Enzyme | Substrate | Product | Mechanism | Key Residues |
|---|---|---|---|---|
| Δ5-3-ketosteroid isomerase | cholest-5-en-3-one | cholest-4-en-3-one | Proton abstraction at C4β, dienolic intermediate | Asp38 (base), Tyr14 (acid) |
| 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase | Δ5-3β-hydroxysteroids | Δ4-3-ketosteroids | NAD(P)+-dependent oxidation + isomerization | Multiple active sites |
| Cholesterol oxidase (integrated) | Cholesterol → intermediate | cholest-4-en-3-one | Oxidation coupled with isomerization | His431, Tyr residues |
| Ketosteroid isomerase (bacterial) | Δ5-3-ketosteroids | Δ4-3-ketosteroids | Asp-mediated proton transfer | Asp38 |
The 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase represents a bifunctional enzyme system responsible for both the oxidation of 3β-hydroxysteroid precursors and their subsequent isomerization [39] [41]. This enzyme catalyzes the conversion of Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids, representing an essential step in the formation of all classes of active steroid hormones [41]. The enzyme system displays tissue-specific expression patterns and responds to various regulatory mechanisms including JAK-STAT, LH/hCG, ERα, AR, SF-1 and PPARα pathways [39].
The cytosolic sulfotransferase SULT2A1 demonstrates the capacity to catalyze the sulfation of Δ4-3-ketosteroids through a mechanism involving isomerization from the keto form to an enol form prior to sulfation [13]. This process requires the involvement of specific residues including His99 and Trp77, which cooperatively attract the proton at the C6 position in a manner similar to Asp38 in mediating ketosteroid isomerization [13]. The reaction mechanism involves the formation of a hydroxyl group through isomerization, which serves as the target for subsequent sulfation reactions [13].
Oct-4-ene-3,6-dione, also known as cholest-4-ene-3,6-dione, has demonstrated remarkable neuroprotective efficacy in multiple experimental models of ischemic stroke. This cholesterol derivative with molecular formula C27H42O2 and molecular weight 398.6 g/mol has emerged as a promising therapeutic candidate for stroke intervention [1] [2].
The compound was identified through systematic screening of 93 steroids using a L-glutamate-induced HT-22 oxidative stress model. The screening process revealed that cholest-4-ene-3,6-dione (designated as compound 78) exhibited comprehensive neuroprotective effects across multiple neuronal injury models [1]. In the HT-22 cell injury model, which represents oxidative stress damage, compound 78 demonstrated significant protective activity with a cell viability of 56.54% (54.09–62.48%) compared to the glutamate-treated control group [1].
The most clinically relevant assessment of neuroprotective efficacy was conducted using the middle cerebral artery occlusion (MCAO) model in rats. This model closely mimics human ischemic stroke pathophysiology and is considered the gold standard for evaluating neuroprotective agents [1].
| Treatment Group | Infarct Volume (%) | Motor Function Score |
|---|---|---|
| MCAO Control | 30.2 ± 6.4 | Significantly impaired |
| DMSO Vehicle | 29.8 ± 4.1 | Significantly impaired |
| Compound 78 (5 mg/kg) | 21.3 ± 6.3 | Improved |
| Compound 78 (10 mg/kg) | 11.0 ± 2.2 | Significantly improved |
| MK801 (positive control) | 11.8 ± 4.4 | Significantly improved |
The results demonstrate that cholest-4-ene-3,6-dione treatment significantly reduced infarct volume in a dose-dependent manner. The higher dose (10 mg/kg) achieved neuroprotective efficacy comparable to MK801, a well-established NMDA receptor antagonist used as a positive control [1]. Importantly, rats treated with the higher dose exhibited significantly improved motor function compared to vehicle-treated controls, indicating functional neuroprotection beyond mere tissue preservation.
The neuroprotective efficacy of cholest-4-ene-3,6-dione was validated across multiple primary neuronal culture models, demonstrating its broad spectrum of protective effects:
Glutamate-induced Cerebellar Granule Neuron Excitotoxicity Model: Compound 78 demonstrated significant neuroprotective activity with cell viability of 45.9 ± 3.7% compared to 24.9 ± 3.2% in the glutamate control group [1].
Potassium Deprivation-induced Cerebellar Granule Neuron Apoptosis Model: The compound showed robust protection with cell viability of 63.34% (61.91–66.05%) compared to 42.92% (40.59–45.25%) in the control group [1].
Glutamate-induced Cortical Neuron Excitotoxicity Model: Neuroprotective activity was maintained with cell viability of 54.4 ± 4.1% compared to 33.8 ± 2.2% in the glutamate-treated control [1].
These results collectively demonstrate that cholest-4-ene-3,6-dione provides comprehensive neuroprotection against multiple mechanisms of neuronal injury, including oxidative stress, excitotoxicity, and apoptosis.
Oxidative stress represents a critical pathophysiological mechanism in ischemic stroke, characterized by excessive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) that overwhelm cellular antioxidant defenses [3] [4]. Cholest-4-ene-3,6-dione demonstrates potent antioxidant properties through direct modulation of ROS scavenging pathways.
The antioxidant efficacy of cholest-4-ene-3,6-dione was quantitatively assessed using the oxidation-sensitive probe CM-H2DCFDA in glutamate-treated HT-22 cells. The results revealed significant ROS reduction capabilities:
| Treatment | ROS Levels (fold change) |
|---|---|
| Control | 1.00 (baseline) |
| Glutamate | 2.87 ± 0.19 |
| Compound 78 | 1.42 ± 0.16 |
| Methylene Blue (positive control) | 1.10 ± 0.04 |
Glutamate treatment induced a 2.87-fold increase in intracellular ROS levels, representing severe oxidative stress. Treatment with cholest-4-ene-3,6-dione significantly reduced ROS accumulation to 1.42-fold above baseline levels. While the antioxidant activity was less potent than the positive control methylene blue, the reduction was statistically significant and biologically meaningful [1].
Beyond ROS scavenging, cholest-4-ene-3,6-dione demonstrated significant capacity to modulate reactive nitrogen species, particularly nitric oxide (NO) production. Excessive NO generation contributes to neuronal damage through formation of peroxynitrite and subsequent nitrosative stress [3].
The compound effectively counteracted glutamate-induced NO overproduction:
This dual capability to reduce both ROS and RNS represents a comprehensive approach to oxidative stress management, addressing multiple pathways of free radical-mediated neuronal damage.
The antioxidant properties of cholest-4-ene-3,6-dione appear to involve direct ROS scavenging rather than upregulation of endogenous antioxidant enzyme systems. Research indicates that treatment with the compound did not significantly alter expression of classical antioxidant proteins such as superoxide dismutase, catalase, or glutathione peroxidase [1]. This suggests that the protective mechanism involves direct neutralization of reactive species rather than enhancement of cellular antioxidant machinery.
The first-line antioxidant defense system typically involves enzymatic components including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which work coordinately to eliminate superoxide radicals and hydrogen peroxide [4]. While cholest-4-ene-3,6-dione does not appear to enhance these enzymatic pathways, its direct ROS scavenging capability provides an alternative protective mechanism that complements endogenous antioxidant systems.
The neuroprotective mechanisms of cholest-4-ene-3,6-dione extend beyond direct antioxidant effects to encompass sophisticated regulation of lipid metabolism pathways that are critical for neuronal survival. As a cholesterol derivative, this compound demonstrates unique capabilities to modulate lipid mediator production and influence neuronal apoptosis through metabolic reprogramming [1].
Comprehensive lipidomics analysis using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) revealed specific lipid metabolic changes induced by cholest-4-ene-3,6-dione treatment. The analysis identified significant alterations in key lipid species that correlate with neuroprotective outcomes:
| Lipid Species | Control vs Glutamate | Cholest vs Glutamate | Significance |
|---|---|---|---|
| 1-(9Z-pentadecenoyl)-glycero-3-phosphocholine (LPC 15:1) | Decreased | Significantly increased | Q < 0.05, VIP > 1 |
| 1,2,3-tri-hexadecanoyl-sn-glycerol (TG 16:0/16:0/16:0) | Increased | Significantly decreased | Q < 0.05, VIP > 1 |
The lipidomics data revealed that glutamate-induced oxidative stress caused a significant decrease in LPC(15:1) levels and an increase in TG(16:0/16:0/16:0) levels. Treatment with cholest-4-ene-3,6-dione effectively reversed these pathological changes, restoring protective lipid profiles [1].
The most significant finding from the lipidomics analysis was the identification of 1-(9Z-pentadecenoyl)-glycero-3-phosphocholine as a platelet-activating factor (PAF) analog. This discovery provides critical insight into the mechanism by which cholest-4-ene-3,6-dione regulates neuronal apoptosis through lipid metabolism [1].
PAF receptor signaling plays a complex role in neuroinflammation and neuronal survival. While PAF can promote inflammatory responses that contribute to neuronal damage, certain PAF analogs can act as receptor antagonists, providing neuroprotection. The PAF signaling cascade involves G-protein coupled receptor activation, leading to intracellular signaling cascades that can either promote or inhibit apoptotic pathways depending on the specific ligand and cellular context [5].
Molecular docking studies using the human PAF receptor crystal structure (PDB code: 5ZKP) confirmed the binding affinity of LPC(15:1) to the PAF receptor. The molecular modeling revealed:
These molecular interactions suggest that cholest-4-ene-3,6-dione exerts its neuroprotective effects by increasing production of LPC(15:1), which then acts as a PAF receptor modulator to inhibit neuronal apoptosis pathways.
The regulation of lipid metabolism by cholest-4-ene-3,6-dione represents a sophisticated approach to neuroprotection that addresses fundamental cellular energy and membrane homeostasis requirements. Neuronal cells have high energy demands and are particularly susceptible to disruptions in lipid metabolism [6].
Free fatty acids (FFAs) play dual roles in neuronal physiology, serving as both energy substrates and potential cytotoxic agents. Under pathological conditions such as ischemic stroke, excessive FFA accumulation can lead to lipotoxicity and neuronal death. The ability of cholest-4-ene-3,6-dione to modulate triglyceride levels suggests that it may help maintain optimal lipid homeostasis during stress conditions [6].
The compound's influence on phospholipid metabolism, particularly the production of lysophosphatidylcholine species, indicates involvement in membrane repair and signaling processes essential for neuronal survival. Lysophosphatidylcholines serve as important signaling molecules and membrane components, with specific species like LPC(15:1) demonstrating neuroprotective properties through receptor-mediated mechanisms [1].
Pharmacological validation studies using PAF receptor agonists and antagonists confirmed the mechanistic role of PAF receptor modulation in the neuroprotective effects of cholest-4-ene-3,6-dione. Treatment with Ginkgolide B, a known PAF receptor antagonist, demonstrated similar neuroprotective activity to compound 78. Conversely, PAF receptor activation significantly reduced the neuroprotective efficacy of the compound, providing evidence for the PAF receptor-dependent mechanism of action [1].